molecular formula C14H16ClN3O B7538657 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide

1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide

Cat. No. B7538657
M. Wt: 277.75 g/mol
InChI Key: WZSWHAXNYZHYHS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide, also known as CEP-32237, is a synthetic compound that belongs to the pyrazole class of molecules. It is known to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including neuronal development and survival, and its dysregulation has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuroinflammation in these models. Additionally, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that the exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of this disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide and to determine its potential therapeutic applications in other neurological disorders.

Synthesis Methods

1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 3-chlorophenyl hydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with dimethylformamide dimethyl acetal to yield the final product, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide.

Scientific Research Applications

1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-4-13-12(14(19)17(2)3)9-16-18(13)11-7-5-6-10(15)8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSWHAXNYZHYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide

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